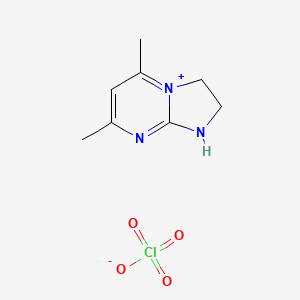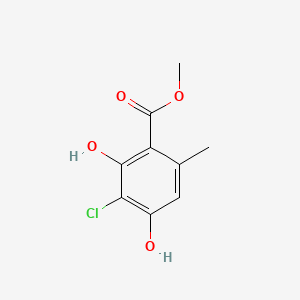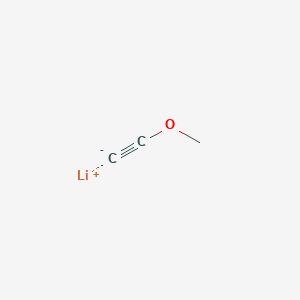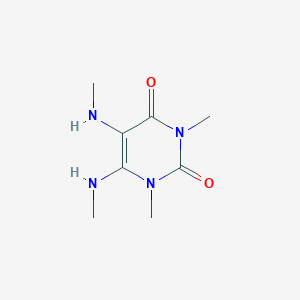![molecular formula C5H6N2O3 B14675328 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 30866-85-4](/img/structure/B14675328.png)
6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-3,8-diazabicyclo[321]octane-2,4-dione is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione can be achieved through several methods. One common approach involves the cyclization of piperazine-2,6-diones with functional groups in all three bridges. This process typically involves a three-step, one-pot procedure to obtain piperazine-2,6-diones with various substituents at the nitrogen atoms in high yields . Another method includes the transformation of piperazine-2,6-dione with 1,4-dibromobut-2-ene and 3-halo-2-halomethylprop-1-enes, resulting in the formation of the desired bicyclic compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the cycloaddition of 3-oxidopyraziniums with acrylate and acrylic acid derivatives can yield 3,8-diazabicyclo[3.2.1]octane in significant yields . Additionally, acid-catalyzed hydrolysis can lead to molecular rearrangements, forming novel ring systems .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the cycloaddition reactions can produce various bicyclic and tricyclic compounds, while oxidation and reduction reactions can yield different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione has a wide range of applications in scientific research. In chemistry, it serves as a key intermediate in the synthesis of complex molecules, including natural products and pharmaceuticals . In biology, this compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules. Additionally, in the industry, it is utilized in the production of advanced materials and polymers .
Wirkmechanismus
The mechanism of action of 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione include other bicyclic and tricyclic structures with oxygen and nitrogen atoms in their rings. Examples include 8-oxa-3-azabicyclo[3.2.1]octane, 3-oxabicyclo[3.2.1]octane-2,4-dione, and 6,8-dioxabicyclo[3.2.1]octane .
Uniqueness: What sets 6-Oxa-3,8-diazabicyclo[321]octane-2,4-dione apart from similar compounds is its specific arrangement of atoms and the resulting chemical properties
Eigenschaften
CAS-Nummer |
30866-85-4 |
|---|---|
Molekularformel |
C5H6N2O3 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
6-oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c8-3-2-1-10-5(6-2)4(9)7-3/h2,5-6H,1H2,(H,7,8,9) |
InChI-Schlüssel |
YEESOSRLZGMWEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(=O)NC(=O)C(N2)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)

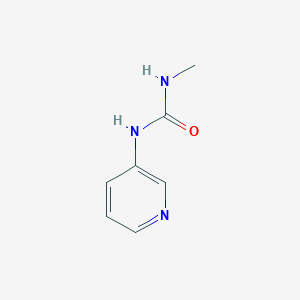

![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)

![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
